molecular formula C15H16BrN3O3S B2909098 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448044-33-4

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2909098
CAS No.: 1448044-33-4
M. Wt: 398.28
InChI Key: DGRWUJAKKLNXNZ-UHFFFAOYSA-N
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Description

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound featuring a pyrazine ring substituted with a piperidine moiety and a bromophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the pyrazine ring: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with a pyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenylsulfonyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenylsulfonyl)piperidine
  • 4-(4-Bromophenylsulfonyl)piperazine
  • 2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Uniqueness

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to the combination of its pyrazine ring and the bromophenylsulfonyl-piperidine moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-1-3-14(4-2-12)23(20,21)19-9-5-13(6-10-19)22-15-11-17-7-8-18-15/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWUJAKKLNXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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